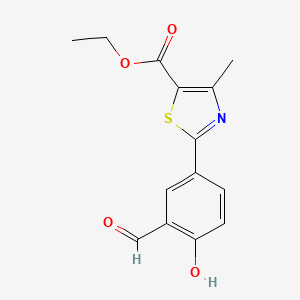

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Vue d'ensemble

Description

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C14H13NO4S and a molecular weight of 291.32 . It appears as a light orange to yellow to green powder or crystal .

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate and N,N-dimethylformamide, catalyzed by n-butyllithium. The reaction then proceeds with glacial acetic acid to generate the final product .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14NO4S/c1-3-19-14(18)12-8(2)15-13(20-12)9-4-5-11(17)10(6-9)7-16/h4-7,17,20H,3H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

The synthesis method involves a reaction with ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate and N,N-dimethylformamide, using n-butyllithium as a catalyst. This is followed by a reaction with glacial acetic acid .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . The melting point ranges from 113.0 to 117.0 degrees Celsius .Applications De Recherche Scientifique

Pharmaceutical Research: Febuxostat Intermediate

This compound serves as a key intermediate in the synthesis of Febuxostat , a medication used to treat gout by lowering uric acid levels . The preparation method involves a multi-step synthesis starting with thioacetamide and p-cyanophenol, leading to the formation of this compound, which is then further processed to produce Febuxostat.

Environmental Science: CO2 Capture

Research has indicated that derivatives of this compound could be utilized in the capture and conversion of CO2 into useful chemicals, contributing to efforts in reducing greenhouse gas emissions .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-3-19-14(18)12-8(2)15-13(20-12)9-4-5-11(17)10(6-9)7-16/h4-7,17H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRGQNNSIAFIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901138017 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901138017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161798-01-2 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161798-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161798012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901138017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in pharmaceutical research?

A: Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a crucial intermediate in the synthesis of Febuxostat [, ]. Febuxostat is a pharmaceutical drug used to treat hyperuricemia and gout due to its ability to inhibit xanthine oxidase [].

Q2: What are the main synthetic routes for producing Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate?

A: Several research papers detail the synthesis of this compound. A common starting material is 4-Hydroxybenzonitrile [, ]. It is then converted to 4-hydroxy-thiobenzamide followed by cyclization to yield Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This intermediate then undergoes formylation, typically using a Duff reaction with hexamethylenetetramine in trifluoroacetic acid [, ], to produce Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate [, ].

Q3: Are there any advantages of the reported synthetic methods for Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate?

A3: Researchers have focused on optimizing the synthesis to be more efficient and environmentally friendly. Some key advantages highlighted in the papers include:

- Avoiding Urotropin: One method eliminates the use of urotropin, reducing potential allergens in the production process [].

- Simplified Procedures: Some synthetic routes avoid complex purification steps like column chromatography, making them suitable for industrial-scale production [, ].

- Improved Yields: Optimized reaction conditions have led to improved overall yields of the final product, Febuxostat, reaching up to 46.1% [].

Q4: Beyond Febuxostat synthesis, has Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate been explored for other applications?

A: Interestingly, research shows this compound can act as a ratiometric fluorescent probe []. It demonstrates selectivity towards cysteine and homocysteine over other biothiols like glutathione and various amino acids []. This property makes it potentially useful for analytical chemistry and diagnostic applications [].

Q5: What is the mechanism behind the fluorescent properties of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate?

A: The fluorescent sensing mechanism is attributed to an excited-state intramolecular proton transfer (ESIPT) process []. This suggests that the compound's structure and electronic properties are key to its fluorescence activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

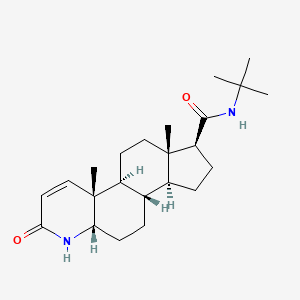

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-cyclohexyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B601991.png)